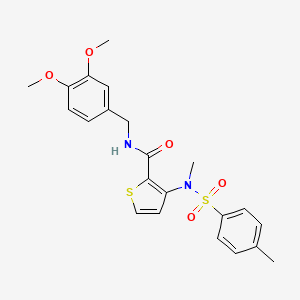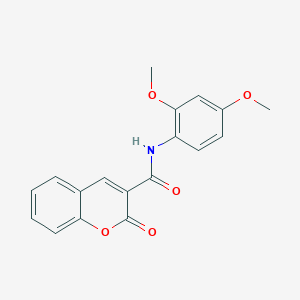
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMC belongs to the class of flavonoids and is synthesized through a complex chemical reaction.
作用机制
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The neuroprotective effects of this compound are thought to be due to its ability to inhibit oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It can regulate the expression of genes involved in cancer cell growth and inflammation. This compound has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, this compound can improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool. It is relatively stable and can be easily synthesized in the laboratory. This compound is also readily available and can be purchased from chemical suppliers. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, this compound can be toxic at high concentrations, and its effects on human health are not well understood.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential application of this compound is in the development of new antibiotics. Further research is needed to understand the mechanisms of action of this compound and its effects on human health. Additionally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and potential side effects. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. With continued research, this compound may prove to be a valuable tool in the fight against cancer, neurodegenerative diseases, and bacterial infections.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde and malonic acid with the help of a catalyst. The resulting product is then subjected to further chemical reactions to form this compound. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. This compound has also been found to have neuroprotective effects and can potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-8-14(16(10-12)23-2)19-17(20)13-9-11-5-3-4-6-15(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRCVVBFPXKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

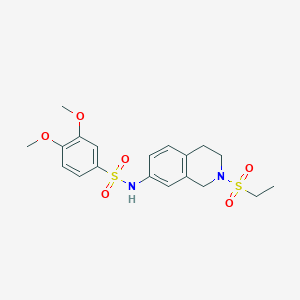

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)
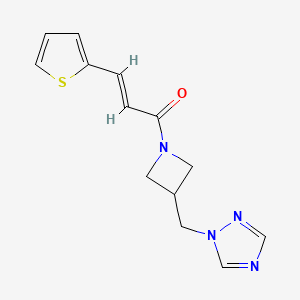
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
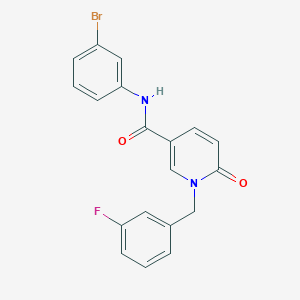
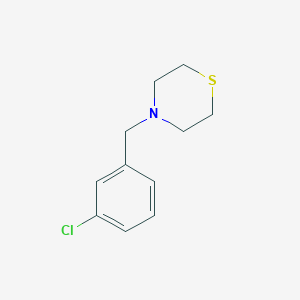
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
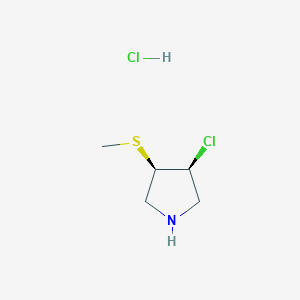
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
